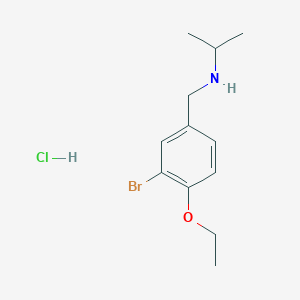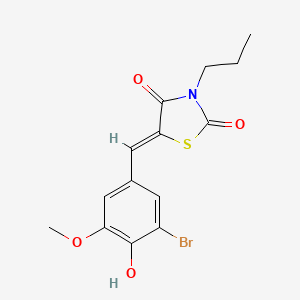
3-(benzoylamino)-N-(2-fluorophenyl)-4-methylbenzamide
Übersicht
Beschreibung
3-(benzoylamino)-N-(2-fluorophenyl)-4-methylbenzamide, commonly known as BFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFMB is a small molecule that belongs to the class of benzamides, and it has a molecular weight of 338.36 g/mol.
Wirkmechanismus
The mechanism of action of BFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, BFMB has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
BFMB has also been reported to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the regulation of cell proliferation, differentiation, and apoptosis. PKC inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BFMB has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. BFMB has also been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BFMB has several advantages for lab experiments, including its small molecular size, high potency, and low toxicity. BFMB can be easily synthesized in the lab, and its derivatives can be synthesized and tested for their pharmacological properties. However, BFMB also has some limitations, including its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
BFMB has significant potential for future research in various fields, including medicinal chemistry, drug discovery, and cancer research. Some of the future directions for BFMB research include:
1. Synthesis and testing of new BFMB derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of BFMB and its derivatives.
3. Evaluation of the anti-cancer activity of BFMB and its derivatives in preclinical and clinical studies.
4. Development of new drugs based on BFMB scaffolds for the treatment of various diseases.
5. Investigation of the potential applications of BFMB in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, BFMB is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BFMB has been extensively studied for its potential anti-cancer activity, and it has also been explored as a potential lead compound for the development of new drugs targeting various diseases. BFMB has several advantages for lab experiments, including its small molecular size, high potency, and low toxicity, but it also has some limitations. BFMB has significant potential for future research, and its derivatives can be synthesized and tested for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
BFMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BFMB has been explored as a potential lead compound for the development of new drugs targeting various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
In drug discovery, BFMB has been used as a scaffold for the development of new compounds with improved pharmacological properties. For example, BFMB derivatives have been synthesized and tested for their anti-cancer activity, and some of them have shown promising results in preclinical studies.
In cancer research, BFMB has been studied for its potential anti-cancer activity. It has been reported that BFMB can induce cell cycle arrest and apoptosis in cancer cells, and it can also inhibit the growth and metastasis of cancer cells in vivo.
Eigenschaften
IUPAC Name |
3-benzamido-N-(2-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-11-12-16(21(26)23-18-10-6-5-9-17(18)22)13-19(14)24-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCORADQHDXXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)

![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)

![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)
![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)

![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)

![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)
![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)